5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione
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Overview
Description
5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione is a polysulfur-containing heterocyclic compound.
Preparation Methods
The synthesis of 5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione involves several steps. One common method includes the reaction of elemental sulfur with disulfur dichloride, followed by cyclization to form the 1,2-dithiole-3-thione ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: It can undergo nucleophilic substitution reactions, where sulfur atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its antitumor, chemotherapeutic, and radioprotective properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S regulates various physiological functions, including cardiovascular, immune, and nervous system activities. The compound interacts with molecular targets and pathways involved in these systems, contributing to its pharmacological effects .
Comparison with Similar Compounds
5-[(3H-1,2-Dithiol-3-ylidene)methyl]-3H-1,2-dithiole-3-thione is unique due to its high sulfur content and ability to release H₂S. Similar compounds include:
Oltipraz: Known for its chemopreventive properties.
Anethole dithiolethione: Used as an antioxidant and hepatoprotective agent.
S-Danshensu: Investigated for its cardiovascular benefits.
These compounds share similar structural features but differ in their specific applications and pharmacological activities.
Properties
CAS No. |
61760-13-2 |
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Molecular Formula |
C7H4S5 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-(dithiol-3-ylidenemethyl)dithiole-3-thione |
InChI |
InChI=1S/C7H4S5/c8-7-4-6(11-12-7)3-5-1-2-9-10-5/h1-4H |
InChI Key |
MBXPZOXMGRPGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSSC1=CC2=CC(=S)SS2 |
Origin of Product |
United States |
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